5-(Trifluoromethyl)quinazolin-2-amine
Overview
Description
5-(Trifluoromethyl)quinazolin-2-amine is a chemical compound with the molecular formula C9H6F3N3. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. The trifluoromethyl group at the 5-position of the quinazoline ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications .
Biochemical Analysis
Biochemical Properties
5-(Trifluoromethyl)quinazolin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. Studies have shown that this compound can impact the proliferation and differentiation of cells, as well as induce apoptosis in certain cell lines . Additionally, it has been found to interfere with key signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of aldehyde oxidase, an enzyme involved in the metabolism of quinazoline compounds . This inhibition results in the accumulation of the compound within the cell, thereby enhancing its biochemical effects. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been extensively studied. The compound exhibits stability under ambient conditions, but its effects can change over time due to degradation and metabolic processes . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in gene expression and metabolic activity . These effects are often dose-dependent and can vary based on the experimental conditions.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and other adverse reactions . Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Additionally, prolonged exposure to high doses of this compound can result in organ-specific toxicity, particularly in the liver and kidneys .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as aldehyde oxidase, which plays a crucial role in its metabolism . The compound can also affect metabolic flux and alter the levels of various metabolites within the cell. These interactions can lead to changes in the overall metabolic profile of the cell, influencing its biochemical and physiological functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in certain cellular compartments . The distribution of this compound can also be influenced by its physicochemical properties, such as solubility and molecular weight .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and influence its overall biochemical effects. For example, the accumulation of this compound in the mitochondria can impact mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Trifluoromethyl)quinazolin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Reduction: The nitro group is reduced to an amine group using reducing agents such as stannous chloride dihydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Trifluoromethyl)quinazolin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as stannous chloride dihydrate and sodium borohydride are used.
Substitution: Reagents like trifluoromethyl iodide and various nucleophiles are employed.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can have different chemical and biological properties .
Scientific Research Applications
5-(Trifluoromethyl)quinazolin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Trifluoromethyl)quinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain enzymes, such as Werner helicase, which is involved in DNA repair and replication. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Similar in structure but with different substitution patterns.
Quinazolin-4-ones: Another class of quinazoline derivatives with different functional groups.
Uniqueness
5-(Trifluoromethyl)quinazolin-2-amine is unique due to the presence of the trifluoromethyl group at the 5-position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-(trifluoromethyl)quinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)6-2-1-3-7-5(6)4-14-8(13)15-7/h1-4H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNKVZXYIUDZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=NC(=NC2=C1)N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50440750 | |
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190273-74-6 | |
Record name | 5-(Trifluoromethyl)-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190273-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Trifluoromethyl)quinazolin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50440750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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